

Pan-Trk-IN-2: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Pan-Trk-IN-2*

Cat. No.: *B12406731*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for pan-Trk inhibitors, using key examples from this class of targeted therapeutics as surrogates for **Pan-Trk-IN-2**, for which specific data is not publicly available. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing critical physicochemical properties, outlining detailed experimental methodologies, and visualizing relevant biological and experimental workflows.

Solubility Data

The aqueous and organic solubility of a compound is a critical determinant of its suitability for formulation and its ultimate bioavailability. The following tables summarize the available solubility data for several well-characterized pan-Trk inhibitors.

Table 1: Organic Solvent Solubility of Pan-Trk Inhibitors

Compound	Solvent	Solubility
Entrectinib (RXDX-101)	DMSO	~20 mg/mL[1], ≥ 31 mg/mL[2], 100 mg/mL[3]
Ethanol		~1 mg/mL[1], 25 mg/mL[4]
Dimethylformamide (DMF)		~30 mg/mL[1]
Larotrectinib (LOXO-101)	DMSO	>5 mg/mL, 86 mg/mL[5], 100 mg/mL[6]
PF-06273340	DMSO	20 mg/mL, 47.99 mg/mL[7]
AZ-23	DMSO	90 mg/mL[8]

Table 2: Aqueous Solubility of Pan-Trk Inhibitors

Compound	Conditions	Solubility
Entrectinib (RXDX-101)	1:4 DMF:PBS (pH 7.2)	~0.2 mg/mL[1]
pH 1.2 (SGF, 37°C, 1h)		42.2 mg/mL[2]
pH 4.5-6.8 (50 mM phosphate buffer, 37°C, 1h)	Low solubility[2]	
pH 1.2 (SGF, 24h)	Low solubility[2]	
Larotrectinib (LOXO-101)	pH 1.0 (37°C)	Very soluble[9]
pH 6.8 (37°C)	Freely soluble[9]	
Water	Insoluble[10]	
PF-06273340	Aqueous	13.2 μM[11]

Stability Data

Understanding the chemical stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. The following table summarizes the available stability information for representative pan-Trk inhibitors.

Table 3: Stability of Pan-Trk Inhibitors

Compound	Condition	Stability
Entrectinib (RXDX-101)	Solid, -20°C	≥ 4 years[1]
Aqueous solution	Not recommended for storage more than one day[1]	
Forced degradation (acidic, basic, oxidative)	Unstable[12]	
Forced degradation (thermal, light, humidity)	Not sensitive[12]	
12 months at 30°C/65%RH and 6 months at 40°C/75%RH	No apparent change in quality attributes[12]	
Larotrectinib (LOXO-101)	Powder, Room Temperature	≥ 1 year
DMSO solution, -20°C	Up to 2 months[13]	
PF-06273340	Stock solution, -80°C	6 months
Stock solution, -20°C	1 month[14]	

Experimental Protocols

While specific, detailed experimental protocols for the solubility and stability testing of **Pan-Trk-IN-2** are not available, this section outlines generalized, yet comprehensive, methodologies that are representative of industry-standard practices for characterizing small molecule inhibitors.

Kinetic Solubility Assay

Objective: To rapidly determine the aqueous solubility of a compound from a DMSO stock solution, simulating conditions often encountered in high-throughput screening.

Methodology:

- Preparation of Stock Solution: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
- Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
- Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.
- Incubation: The plate is sealed and incubated at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a defined period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.
- Detection of Precipitation: The amount of precipitated compound is measured by nephelometry (light scattering) or turbidimetry using a plate reader.
- Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the true equilibrium solubility of a compound in a specific aqueous medium.

Methodology:

- Addition of Excess Solid: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., buffers at various pH values, simulated gastric fluid, simulated intestinal fluid).
- Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation of Solid and Supernatant: The suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated supernatant.

- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Testing (ICH Guidelines)

Objective: To evaluate the stability of a drug substance under various environmental conditions to establish a re-test period and recommended storage conditions.

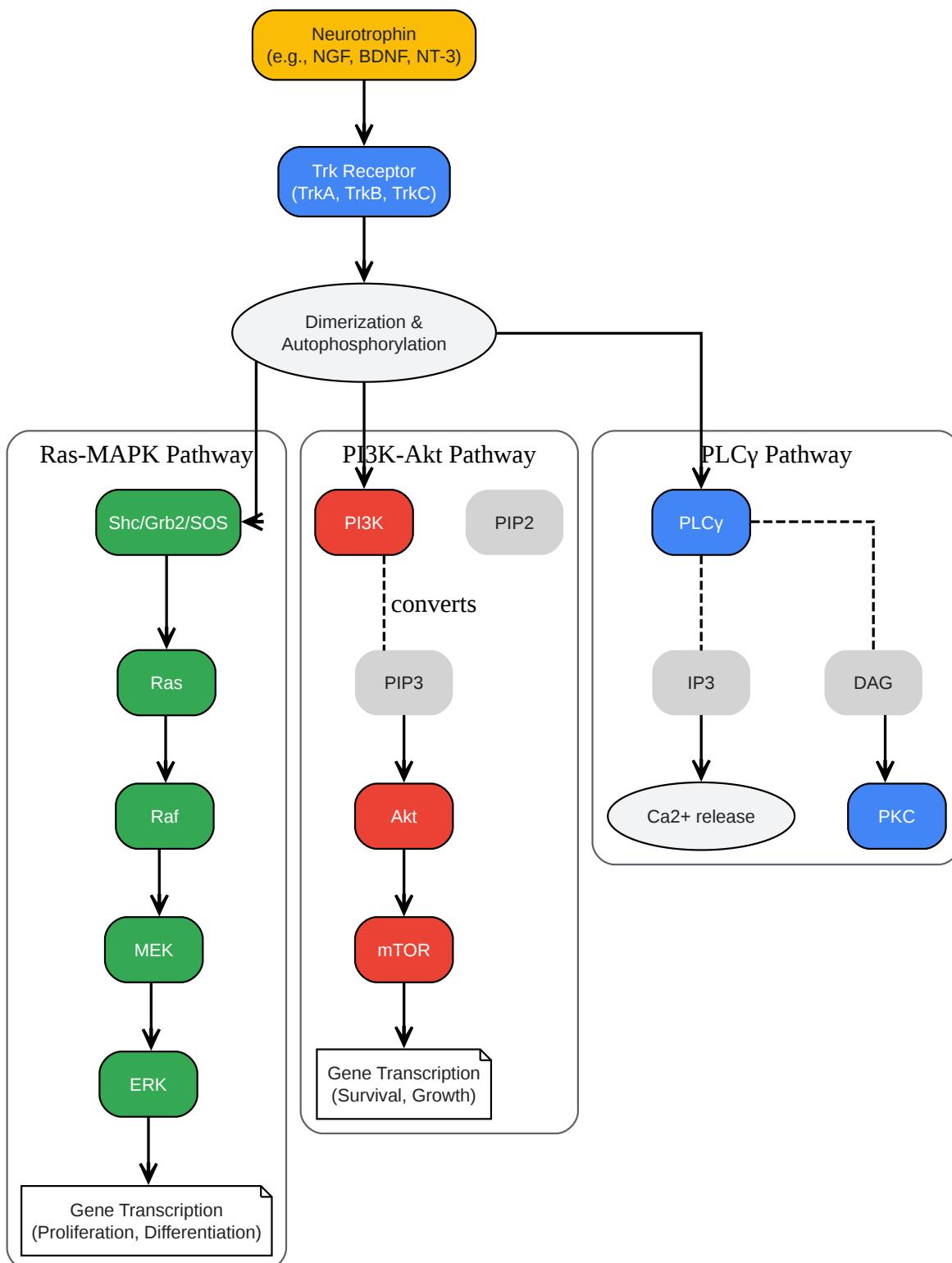
Methodology:

- Batch Selection: Stability studies are conducted on at least three primary batches of the drug substance.
- Container Closure System: The drug substance is stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
- Storage Conditions: Samples are stored under various conditions as per ICH guidelines, including:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.
 - Intermediate (if required): $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.
- Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
- Analytical Methods: Validated stability-indicating analytical methods are used to test for changes in physical, chemical, and microbiological attributes. This typically includes assays for potency, purity (degradation products), and appearance.

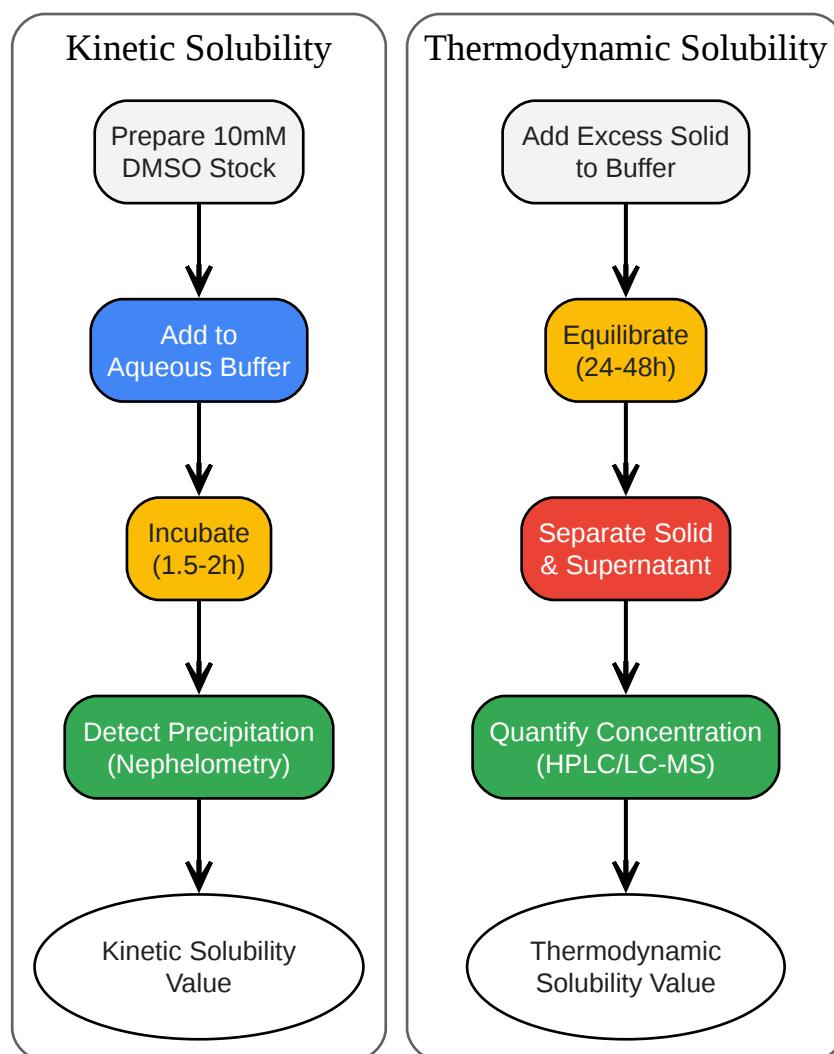
- **Forced Degradation Studies:** To identify potential degradation products and pathways, the drug substance is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.
- **Data Evaluation:** The results are evaluated to determine if any significant changes have occurred over time. A re-test period is established based on the time interval during which the drug substance is expected to remain within its specification.

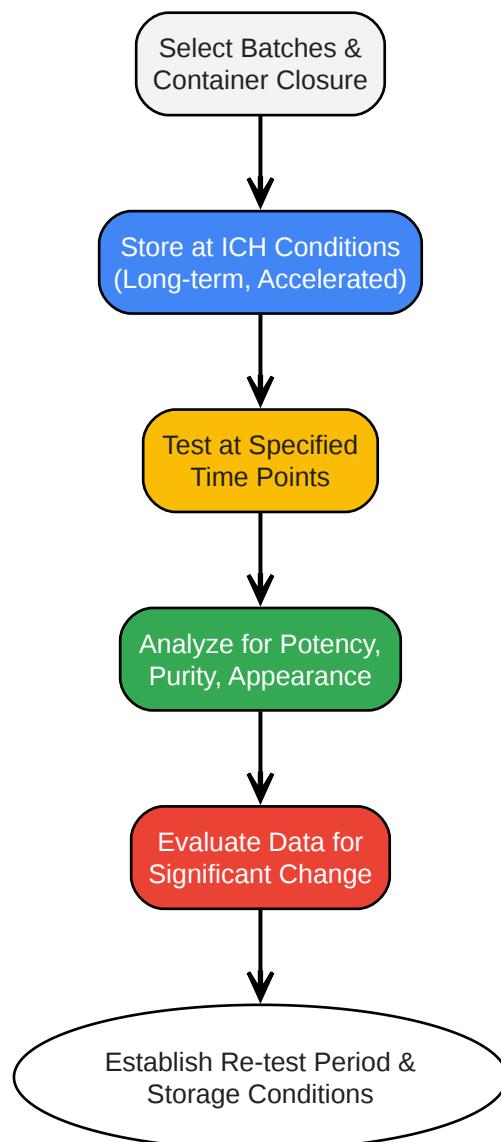
Visualizations

The following diagrams illustrate the Trk signaling pathway and the experimental workflows for solubility and stability testing.

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Caption: Trk Signaling Pathway Overview.





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